5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a chloropyridine moiety and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-chloropyridine-2-amine with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Shares the chloropyridine moiety but lacks the dioxane ring.
5-Amino-2-chloropyridine: Similar structure but with an amino group instead of the dioxane ring.
Ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate: Contains a similar chloropyridine moiety but with different functional groups.
Uniqueness
5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of the chloropyridine moiety and the dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-{[(5-Chloropyridin-2-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological properties.
Chemical Structure and Properties
The compound features a chloropyridine moiety linked to a dioxane derivative. Its structural formula can be represented as follows:
This configuration suggests potential interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloropyridin-2-amine with appropriate aldehydes and dioxane derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various human cancer cell lines using the National Cancer Institute (NCI) protocols. The following table summarizes the findings from in vitro studies:
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
HOP-62 (Lung) | 15.72 | 50.68 | Not reported |
SF-539 (CNS) | 49.97 | Not reported | Not reported |
MDA-MB-435 (Melanoma) | 22.59 | Not reported | Not reported |
OVCAR-8 (Ovarian) | 27.71 | Not reported | Not reported |
DU-145 (Prostate) | 44.35 | Not reported | Not reported |
MDA-MB-468 (Breast) | 15.65 | Not reported | Not reported |
These results indicate that the compound exhibits significant growth inhibition across multiple cancer types, particularly in lung and CNS cancers.
The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and programmed cell death.
Case Studies
One notable case study involved the administration of the compound to xenograft models of human tumors. The results demonstrated a reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest that it has favorable drug-like properties based on Lipinski's Rule of Five, indicating good oral bioavailability.
Properties
IUPAC Name |
5-[[(5-chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUUEBZVGZQOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC=C(C=C2)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.